

Unveiling the Biological Promise of 2-(4-Aminophenoxy)acetamide Derivatives: A Comparative Analysis

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Compound of Interest

Compound Name: **2-(4-Aminophenoxy)acetamide**

Cat. No.: **B1274188**

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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of various **2-(4-Aminophenoxy)acetamide** derivatives. Supported by experimental data, this document delves into their anticancer, anti-inflammatory, analgesic, and antimicrobial properties, providing a comprehensive resource for evaluating their therapeutic potential.

This guide synthesizes findings from multiple studies to present a comparative overview of a series of **2-(4-Aminophenoxy)acetamide** derivatives. The core structure, consisting of a central acetamide scaffold linked to a 4-aminophenoxy group, has been subjected to various chemical modifications to explore its structure-activity relationships. The compiled data highlights the potential of this class of compounds in various therapeutic areas.

Comparative Analysis of Biological Activities

The biological activities of **2-(4-Aminophenoxy)acetamide** derivatives are summarized below. The data has been collated from various independent studies to provide a comparative perspective.

Derivative/Compound	Biological Activity	Assay System	Quantitative Data (e.g., IC50, % Inhibition, Latency, MIC)	Reference
Anticancer Activity				
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide	Anticancer	MCF-7 (Breast Cancer), SK-N-SH (Neuroblastoma)	Not specified quantitatively in the abstract, but noted to exhibit activity.	[1]
Phenoxyacetamide Derivative I	Cytotoxic	HepG2 (Liver Cancer)	IC50: 1.43 μM	
MCF-7 (Breast Cancer)	IC50: 7.43 μM			
Phenoxyacetamide Derivative II	Cytotoxic	HepG2 (Liver Cancer)	IC50: 6.52 μM	
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide	Anticancer	PC3 (Prostate Carcinoma)	IC50: 80 μM	
MCF-7 (Breast Cancer)	IC50: 100 μM			
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide	Anticancer	PC3 (Prostate Carcinoma)	IC50: 52 μM	
Anti-inflammatory				

Activity

N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide	Anti-inflammatory	Carrageenan-induced paw edema in rats	Exhibited activity, but quantitative data not specified in the abstract.	[1]
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Analgesic Activity

N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide	Analgesic	Not specified	Exhibited activity, but quantitative data not specified in the abstract.	[1]
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N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives (general class)	Analgesic	Hot-plate and tail-clip tests in mice	Significant increase in hot-plate and tail-clip latencies at 100 mg/kg.	[2]
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Antimicrobial

Activity

2-Mercaptobenzothiazole acetamide derivatives (2b and 2i)	Antibacterial	E. coli, S. typhi, S. aureus, B. subtilis	MIC values close to the positive control (levofloxacin).	[3]
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Benzimidazole-based acetamide derivatives (2b-2g)	Antibacterial	Pseudomonas aeruginosa	MIC: 125 µg/mL	[4]
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Benzimidazole-based acetamide	Antifungal	Candida krusei	MIC: 125 µg/mL	[4]
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derivatives (2p,
2s, 2t, 2u)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative evaluation.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

- Cell Plating: Cancer cell lines (e.g., MCF-7, HepG2, PC3) are seeded in 96-well plates at a density of 5×10^3 to 1×10^4 cells/well and incubated for 24 hours to allow for cell attachment.
- Compound Treatment: The cells are then treated with various concentrations of the **2-(4-Aminophenoxy)acetamide** derivatives and incubated for a further 24 to 72 hours.
- MTT Addition: Following the treatment period, 20 μ L of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and 150 μ L of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This *in vivo* model is used to assess the acute anti-inflammatory activity of compounds.

- Animal Groups: Wistar rats are divided into control, standard (e.g., indomethacin), and test groups (treated with **2-(4-Aminophenoxy)acetamide** derivatives).
- Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose.
- Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
- Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
- Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Analgesic Activity: Hot Plate Test in Mice

This method is used to evaluate the central analgesic activity of compounds.

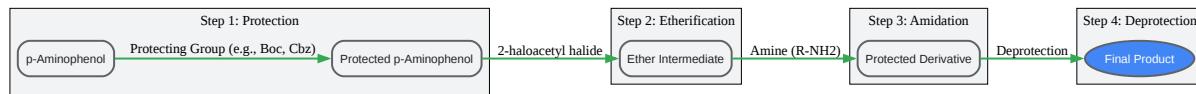
- Animal Groups: Swiss albino mice are divided into control, standard (e.g., morphine), and test groups.
- Compound Administration: The test compounds are administered to the respective groups.
- Hot Plate Exposure: At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), each mouse is placed on a hot plate maintained at a constant temperature (typically $55 \pm 0.5^{\circ}\text{C}$).
- Latency Measurement: The time taken for the mouse to exhibit a nociceptive response (e.g., licking of the paws or jumping) is recorded as the reaction latency. A cut-off time (usually 15-20 seconds) is set to prevent tissue damage.
- Evaluation of Analgesia: An increase in the reaction latency compared to the control group indicates an analgesic effect.

Visualizing the Mechanisms and Processes

To better understand the synthesis and the potential mechanism of action of these derivatives, the following diagrams are provided.

General Synthesis of 2-(4-Aminophenoxy)acetamide Derivatives

The synthesis of the target compounds typically involves a multi-step process, starting from the protection of p-aminophenol, followed by etherification and subsequent amide bond formation, and finally deprotection.

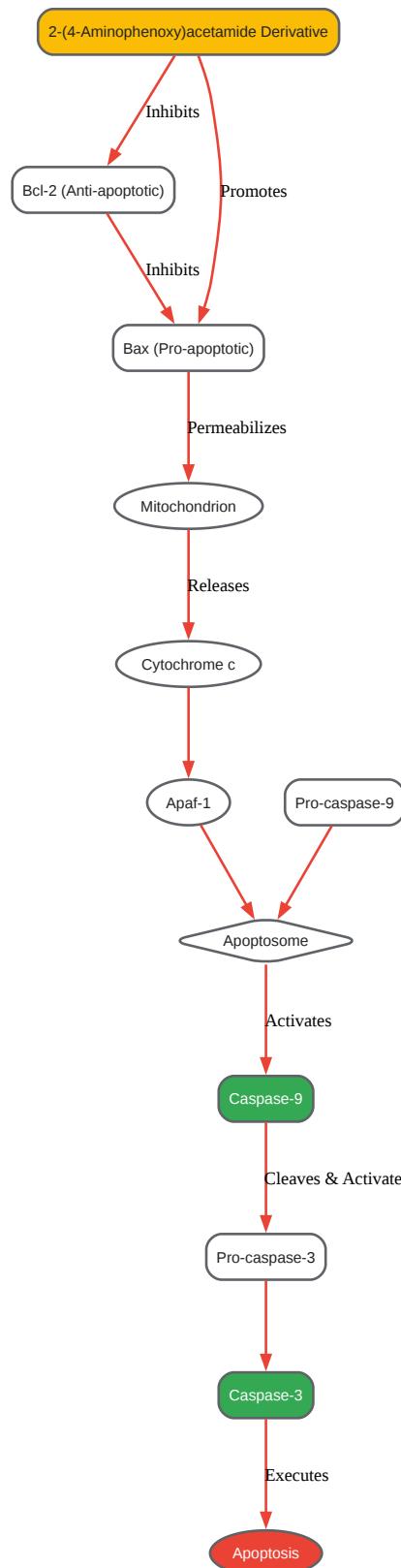


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Caption: General synthetic route for 2-(4-Aminophenoxy)acetamide derivatives.

Proposed Apoptotic Signaling Pathway

Several phenoxyacetamide derivatives have been shown to induce apoptosis in cancer cells. A proposed mechanism involves the intrinsic mitochondrial pathway, characterized by the modulation of the Bcl-2 family of proteins and the subsequent activation of the caspase cascade.



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Caption: Proposed intrinsic apoptosis pathway induced by derivatives.

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